molecular formula C17H16ClNO4S B2865164 4-CHLORO-3-[(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)SULFAMOYL]BENZOIC ACID CAS No. 731793-18-3

4-CHLORO-3-[(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)SULFAMOYL]BENZOIC ACID

Cat. No.: B2865164
CAS No.: 731793-18-3
M. Wt: 365.83
InChI Key: QCUNQWSOLRTNOS-UHFFFAOYSA-N
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Description

4-Chloro-3-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid (CAS: 731793-18-3) is a halogenated benzoic acid derivative featuring a sulfamoyl group substituted with a 1,2,3,4-tetrahydronaphthalen-1-yl (tetralin) moiety. Its molecular formula is C₁₇H₁₅ClNO₄S, with a molecular weight of 365.83 g/mol . The compound is characterized by a benzoic acid backbone chlorinated at the 4-position and sulfamoylated at the 3-position. The tetralin substituent introduces a bicyclic hydrophobic group, which may enhance lipid solubility compared to simpler aromatic substituents. Available data indicate a purity of ≥95%, though commercial availability is currently discontinued .

Properties

IUPAC Name

4-chloro-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S/c18-14-9-8-12(17(20)21)10-16(14)24(22,23)19-15-7-3-5-11-4-1-2-6-13(11)15/h1-2,4,6,8-10,15,19H,3,5,7H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUNQWSOLRTNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NS(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfamoyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Sulfamoyl Intermediate: The reaction begins with the sulfonation of 1,2,3,4-tetrahydronaphthalene to form the corresponding sulfonyl chloride.

    Coupling with Chlorobenzoic Acid: The sulfonyl chloride intermediate is then reacted with 4-chlorobenzoic acid under basic conditions to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The tetrahydronaphthalenyl group can be oxidized to form naphthalene derivatives.

    Reduction: The chlorobenzoic acid moiety can be reduced to form corresponding benzoic acid derivatives.

    Substitution: The chlorine atom on the benzoic acid ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Naphthalene derivatives.

    Reduction: Reduced benzoic acid derivatives.

    Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

4-chloro-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfamoyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfamoyl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfamoyl and chlorobenzoic acid moieties. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 4-chloro-3-sulfamoylbenzoic acid core but vary in the substituent attached to the sulfamoyl nitrogen. Below is a comparative analysis of key derivatives:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
4-Chloro-3-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid (Target) C₁₇H₁₅ClNO₄S 365.83 1,2,3,4-Tetrahydronaphthalen-1-yl Purity: ≥95%; Discontinued availability
4-Chloro-3-(dimethylsulfamoyl)benzoic acid C₉H₁₀ClNO₄S 263.69 Dimethylamino Mono-isotopic mass: 263.00; LogP (predicted): Moderate lipophilicity
3-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-4-chloro-benzoic acid C₂₁H₁₅ClF₃NO₄S 469.86 Benzyl and 3-trifluoromethylphenyl Density: 1.487 g/cm³; Boiling point: 618.4°C (predicted); pKa: 3.39
4-Chloro-3-(4-fluoro-phenylsulfamoyl)benzoic acid C₁₃H₉ClFNO₄S 329.73 4-Fluorophenyl Pricing: €95.00 (100 mg); Higher solubility due to fluorine’s electronegativity
4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid C₁₄H₁₂ClNO₄S 325.77 3-Methylphenyl Commercial synonyms: STL255117, AKOS000377737; Potential for steric hindrance

Substituent Effects on Properties

  • Lipophilicity: The tetralin group in the target compound likely increases lipophilicity compared to smaller substituents like dimethylamino (263.69 g/mol) . The trifluoromethylphenyl derivative (469.86 g/mol) exhibits even higher hydrophobicity due to the CF₃ group .
  • Steric Effects : Bulky substituents (e.g., benzyl-trifluoromethylphenyl) may hinder molecular interactions, as reflected in the higher predicted boiling point (618.4°C) .

Biological Activity

4-Chloro-3-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical formula for this compound is C17H16ClNO4S. It features a benzoic acid moiety with a chloro substituent and a sulfamoyl group attached to a tetrahydronaphthalene structure.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways. Specifically, it has been shown to activate the NF-κB signaling pathway, which plays a critical role in immune response and inflammation. This activation can lead to the release of immunostimulatory cytokines in human monocytic cells and murine dendritic cells, enhancing immune responses .

Structure-Activity Relationship (SAR)

Recent studies have focused on the SAR of sulfamoyl compounds. Modifications to the structure of this compound at specific sites have yielded analogs with improved potency. For instance:

Modification Site Effect on Activity
A (4-substituent)Critical for activity
B (Thiazole ring)Minor impact
C (Amide bond)Essential for binding
D (Benzene ring)Enhances solubility
E (Sulfonamide group)Key for receptor binding
F (Amine substituent)Influences selectivity

These modifications are aimed at optimizing the compound's efficacy in activating NF-κB and enhancing its immunomodulatory effects .

Case Study 1: Immunomodulatory Effects

In a study assessing the immunomodulatory effects of this compound, it was found that treatment with this compound led to significant increases in cytokine production in THP-1 cells upon stimulation with lipopolysaccharides (LPS). The results indicated a sustained activation of NF-κB over time, suggesting prolonged immune activation .

Case Study 2: Antitumor Activity

Another investigation explored the antitumor potential of this compound in murine models. When used as an adjuvant in combination with established cancer therapies, it enhanced the therapeutic efficacy by promoting an immune response against tumor cells. The combination therapy resulted in reduced tumor growth compared to controls .

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